[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](morpholin-4-yl)methanone
CAS No.:
Cat. No.: VC19995002
Molecular Formula: C14H15N3O3S
Molecular Weight: 305.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15N3O3S |
|---|---|
| Molecular Weight | 305.35 g/mol |
| IUPAC Name | [4-(4-methoxyphenyl)thiadiazol-5-yl]-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C14H15N3O3S/c1-19-11-4-2-10(3-5-11)12-13(21-16-15-12)14(18)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3 |
| Standard InChI Key | IIHLTZNUXUHCEJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCOCC3 |
Introduction
The compound 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone belongs to the class of heterocyclic compounds featuring a thiadiazole core. This structure is characterized by a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The compound also incorporates a morpholine moiety and a methoxyphenyl substituent, which contribute to its unique chemical and biological properties.
Synthesis Pathway
The synthesis of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone typically involves:
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Formation of the Thiadiazole Core: This is achieved through cyclization reactions involving thiosemicarbazide derivatives and oxidizing agents.
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Attachment of the Methoxyphenyl Group: Electrophilic substitution reactions introduce the methoxyphenyl substituent at the desired position.
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Incorporation of the Morpholine Moiety: Amide bond formation between the thiadiazole derivative and morpholine completes the synthesis.
Biological Significance
Compounds containing thiadiazole rings have been widely studied for their pharmacological activities due to their electron-rich aromatic systems, which facilitate interactions with biological targets.
Potential Applications:
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Antimicrobial Activity: The thiadiazole ring is known to disrupt bacterial enzymes by interacting with metal ions in active sites.
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Anticancer Properties: Methoxyphenyl groups enhance cytotoxicity against cancer cells by promoting apoptosis pathways.
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CNS Activity: Morpholine derivatives often exhibit central nervous system (CNS) activity due to their ability to cross the blood-brain barrier.
Molecular Docking Studies
Molecular docking simulations suggest that 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone can bind effectively to active sites of enzymes such as tyrosine kinases and metalloproteins, making it a promising candidate for drug development.
Comparative Analysis with Similar Compounds
Table 2: Comparison with Related Compounds
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